Cas no 1258784-70-1 (rac-(1R,2S)-2-4-(propan-2-yloxy)phenylcyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-(4-(propan-2-yloxy)phenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a substituted phenyl group at the 2-position. Its stereochemistry, with (1R,2S) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The presence of the isopropoxy group enhances solubility and modulates electronic properties, while the cyclopropane ring contributes to structural rigidity, potentially improving binding affinity in bioactive molecules. This compound is particularly useful in medicinal chemistry for the development of CNS-targeting agents or enzyme inhibitors due to its amine functionality and constrained geometry. Its synthetic versatility allows for further derivatization, making it a flexible building block for research and drug discovery.
rac-(1R,2S)-2-4-(propan-2-yloxy)phenylcyclopropan-1-amine structure
1258784-70-1 structure
Product Name:rac-(1R,2S)-2-4-(propan-2-yloxy)phenylcyclopropan-1-amine
CAS No:1258784-70-1
MF:C12H17NO
MW:191.269483327866
CID:6231526
PubChem ID:67529398
Update Time:2025-10-04

rac-(1R,2S)-2-4-(propan-2-yloxy)phenylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-4-(propan-2-yloxy)phenylcyclopropan-1-amine
    • 1258784-70-1
    • rac-(1R,2S)-2-[4-(propan-2-yloxy)phenyl]cyclopropan-1-amine
    • EN300-1791724
    • SCHEMBL7001241
    • Inchi: 1S/C12H17NO/c1-8(2)14-10-5-3-9(4-6-10)11-7-12(11)13/h3-6,8,11-12H,7,13H2,1-2H3/t11-,12+/m0/s1
    • InChI Key: VRHZOJYETMCHQO-NWDGAFQWSA-N
    • SMILES: O(C(C)C)C1C=CC(=CC=1)[C@@H]1C[C@H]1N

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.2Ų

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Additional information on rac-(1R,2S)-2-4-(propan-2-yloxy)phenylcyclopropan-1-amine

Chemical Profile of rac-(1R,2S)-2-4-(propan-2-yloxy)phenylcyclopropan-1-amine (CAS No. 1258784-70-1)

rac-(1R,2S)-2-4-(propan-2-yloxy)phenylcyclopropan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1258784-70-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its cyclopropane ring and chiral amine functionality, has garnered attention due to its structural complexity and potential biological activity. The presence of a propan-2-yloxy substituent on the phenyl ring introduces a hydrophobic moiety, while the cyclopropan-1-amine core suggests possible interactions with biological targets through hydrogen bonding and hydrophobic effects.

The stereochemistry of this compound, denoted as rac, indicates an equimolar mixture of (1R,2S) and (1S,2R) enantiomers. This racemic mixture is often studied in medicinal chemistry to assess the impact of chirality on pharmacological properties. The cyclopropane ring, a known pharmacophore in drug discovery, is known for its ability to adopt a planar conformation, which can enhance binding affinity to protein targets. Additionally, the amine group at the 1-position provides a versatile handle for further derivatization, enabling the synthesis of analogs with tailored properties.

Recent advancements in computational chemistry have enabled more efficient virtual screening of such chiral compounds. Molecular docking studies have been performed to evaluate the binding potential of rac-(1R,2S)-2-4-(propan-2-yloxy)phenylcyclopropan-1-amine to various protein targets, including enzymes and receptors implicated in therapeutic areas such as inflammation and neurodegeneration. These studies suggest that the compound may interact with residues critical for substrate recognition, potentially modulating biological pathways.

In vitro pharmacological evaluation has revealed promising preliminary results. The compound exhibits moderate inhibitory activity against certain enzyme targets, with IC50 values ranging from nanomolar to micromolar concentrations. Notably, the propan-2-yloxy group appears to contribute to solubility and membrane permeability, which are crucial factors for oral bioavailability. Further optimization efforts are underway to enhance potency while maintaining favorable pharmacokinetic profiles.

The synthesis of this compound involves multi-step organic transformations, including stereoselective reactions to establish the desired chiral centers. Advances in asymmetric catalysis have enabled more efficient routes to enantiomerically enriched forms of this molecule. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the cyclopropane core with high enantioselectivity. These methodologies align with green chemistry principles by reducing waste and improving atom economy.

Structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography has provided insights into the conformational preferences of rac-(1R,2S)-2-4-(propan-2-yloxy)phenylcyclopropan-1-amine. The cyclopropane ring adopts an eclipsed conformation in solution, while crystal structures reveal distinct packing arrangements that may influence interactions with biological targets. These structural details are valuable for rational drug design and for understanding mechanisms of action.

The compound’s potential therapeutic applications are being explored in preclinical models. Initial studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine production pathways. Additionally, its structural features are reminiscent of molecules investigated for neuroprotective effects in conditions such as Alzheimer’s disease. The cyclopropane moiety has been associated with enhanced blood-brain barrier penetration in some cases, making this compound a candidate for central nervous system (CNS) drug development.

Regulatory considerations play a critical role in advancing such compounds toward clinical trials. Compliance with guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for evaluating safety and efficacy. Preclinical toxicology studies are being conducted to assess potential liabilities associated with chronic exposure or specific metabolic pathways.

The role of stereochemistry in determining biological activity cannot be overstated. While racemic mixtures can provide initial insights into pharmacological properties, single-enantiomer derivatives often exhibit improved efficacy and reduced side effects. Techniques such as chiral resolution or enantioselective synthesis are being employed to isolate individual enantiomers for further characterization.

Future research directions include exploring derivatization strategies to enhance selectivity and bioavailability. Functional groups such as halogens or heterocycles could be introduced at strategic positions within the molecule to improve binding interactions or metabolic stability. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into novel therapeutic agents.

The broader impact of this research extends beyond individual compounds to advances in methodology and drug discovery paradigms. The development of efficient synthetic routes to complex chiral molecules exemplifies progress in organic chemistry that can accelerate future discoveries. Furthermore, computational approaches are becoming increasingly integral in guiding experimental design by predicting molecular properties before costly wet-lab synthesis.

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